An In-Depth Technical Guide to the Potential Biological Activity of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one
An In-Depth Technical Guide to the Potential Biological Activity of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel compound, 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one. As this molecule is not extensively described in current literature, this document synthesizes information from structurally related compounds to build a predictive framework for its bioactivity. We will delve into its plausible physicochemical characteristics, propose a synthetic pathway, and, most importantly, hypothesize its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent based on established structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols to investigate these hypotheses and paving the way for future research into this promising chemical entity.
Introduction: Unveiling a Candidate Molecule
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic incorporation of specific functional groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The compound 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one presents an intriguing scaffold, combining three key features: a fluorinated aromatic ring, a methoxy group, and a seven-carbon aliphatic ketone chain.
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Fluorine Substitution: The presence of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]
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Methoxyphenyl Group: This moiety is found in numerous biologically active compounds and can participate in key binding interactions with biological targets.[2][3]
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Heptan-1-one Chain: The relatively long aliphatic chain introduces lipophilicity, which can be crucial for membrane traversal and interaction with hydrophobic pockets in proteins. The optimal length of such chains is often a critical determinant of biological activity.[4]
Given the absence of direct studies on this specific molecule, this guide will extrapolate from existing knowledge on analogous structures to build a robust hypothesis of its potential biological activities and provide a clear roadmap for its empirical investigation.
Physicochemical Properties and Proposed Synthesis
A thorough understanding of a compound's physical and chemical properties is fundamental to its study. Here, we propose a synthetic route and predict the key spectroscopic signatures of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.
Proposed Synthesis: A Friedel-Crafts Approach
A plausible and efficient method for the synthesis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one is through a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Reaction Scheme:
Caption: Proposed synthesis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.
Experimental Protocol: Synthesis of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM).
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Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add heptanoyl chloride (1.0 eq) dropwise to the stirred suspension.
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Aromatic Compound Addition: Following the addition of heptanoyl chloride, add 4-fluoroanisole (1.1 eq) dropwise, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.
Predicted Spectroscopic Data
The structure of the synthesized compound should be confirmed using standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets), methoxy group (singlet, ~3.9 ppm), methylene group adjacent to carbonyl (triplet, ~2.9 ppm), other methylene groups (multiplets), terminal methyl group (triplet, ~0.9 ppm). |
| ¹³C NMR | Carbonyl carbon (~200 ppm), aromatic carbons (including C-F coupling), methoxy carbon (~56 ppm), aliphatic carbons. |
| IR | Strong C=O stretch (~1680 cm⁻¹), C-O-C stretch (~1250 cm⁻¹), C-F stretch (~1100-1200 cm⁻¹), aromatic C-H and C=C stretches. |
| MS (ESI) | A molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₉FO₂. |
Inferred Biological Activities and Mechanisms of Action
By examining the biological activities of structurally similar compounds, we can formulate hypotheses about the potential therapeutic applications of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.
Potential Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing fluoro-methoxyphenyl moieties. For instance, fluoro-substituted isoflavones and 2-arylbenzothiazoles have demonstrated significant growth inhibitory activity in various cancer cell lines.[5] One proposed mechanism for some of these compounds is their bioactivation by cytochrome P450 enzymes, such as CYP1A1, into reactive intermediates that can form DNA adducts in cancer cells.[5]
Furthermore, the aryl ketone structure is a feature of various compounds with anticancer properties.[6] The long aliphatic chain of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one could facilitate its intercalation into cellular membranes or interaction with hydrophobic pockets of enzymes or receptors involved in cancer cell proliferation. A related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, has shown anti-tumor activity against breast cancer cells.[7]
Hypothesized Mechanism of Anticancer Action:
Caption: Hypothesized anticancer mechanisms of action.
Potential Antimicrobial Activity
The combination of a halogenated aromatic ring and a ketone functional group is present in various antimicrobial agents. Copper(II) complexes containing methoxyphenyl β-diketones have demonstrated both antibacterial and antifungal activities.[2] While our target compound is not a β-diketone, the presence of the methoxyphenyl ketone moiety suggests that antimicrobial activity is a plausible area of investigation. The lipophilic heptanoyl chain could enhance the compound's ability to disrupt bacterial cell membranes.
Potential as an Enzyme Inhibitor
Aryl ketones are a common scaffold in the design of enzyme inhibitors. The ketone moiety can act as a hydrogen bond acceptor, and the overall structure can be optimized to fit into the active site of an enzyme. For example, the structure-activity relationship of inhibitors for MKP5, a dual-specificity phosphatase, has been explored by modifying a tert-butyl ketone moiety.[8] Peptidyl fluoromethyl ketones are known inhibitors of serine and cysteine proteases.[9][10] While our compound is not a peptidyl ketone, the presence of the fluorinated aryl ketone suggests potential inhibitory activity against a range of enzymes.
Experimental Protocols for Biological Evaluation
To empirically test the hypothesized biological activities, a series of in vitro assays are proposed.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the compound's effect on the metabolic activity of cancer cells, providing a measure of cytotoxicity.
Protocol:
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Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Prepare serial dilutions of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against various bacterial and fungal strains.
Protocol:
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.
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Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate.
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Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
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Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This assay can be adapted for various kinases to screen for inhibitory activity.
Protocol:
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Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific peptide substrate, and ATP in a kinase buffer.
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Inhibitor Addition: Add varying concentrations of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one to the wells.
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Reaction Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30 minutes).
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Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as phosphospecific antibodies or luminescence-based ATP detection (measuring remaining ATP).
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Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Interpretation and Future Directions
The results from these initial in vitro assays will provide the first empirical evidence of the biological activity of 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one.
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Interpretation of Positive Results: A low IC₅₀ value in the MTT assay against cancer cell lines would warrant further investigation into the mechanism of cell death (apoptosis vs. necrosis) and cell cycle analysis. A low MIC value in the antimicrobial assay would suggest further studies on the spectrum of activity and potential for in vivo efficacy. Significant inhibition in a kinase assay would lead to broader kinase profiling to determine selectivity.
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Structure-Activity Relationship (SAR) Studies: If promising activity is observed, future work should focus on synthesizing analogs to establish a clear SAR. Modifications could include:
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Varying the length of the alkyl chain.
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Altering the position of the fluoro and methoxy groups on the aromatic ring.
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Replacing the ketone with other functional groups.[8]
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In Vivo Studies: Promising candidates from in vitro and SAR studies should be advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties.
Conclusion
While 1-(5-Fluoro-2-methoxyphenyl)heptan-1-one remains a largely unexplored molecule, a systematic analysis of its structural components allows for the formulation of well-grounded hypotheses regarding its potential biological activities. The presence of the fluoro-methoxyphenyl group, combined with the long-chain ketone, suggests promising avenues for investigation in anticancer, antimicrobial, and enzyme inhibition research. The experimental protocols outlined in this guide provide a clear and actionable framework for researchers to begin to unlock the therapeutic potential of this and related novel chemical entities.
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